molecular formula C10H7BrFNS B13936331 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole

Katalognummer: B13936331
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: GKNOOBNUGQYFTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole is a heterocyclic compound that contains bromine, cyclopropyl, and fluorine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Eigenschaften

Molekularformel

C10H7BrFNS

Molekulargewicht

272.14 g/mol

IUPAC-Name

5-bromo-2-cyclopropyl-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C10H7BrFNS/c11-6-3-8-9(4-7(6)12)14-10(13-8)5-1-2-5/h3-5H,1-2H2

InChI-Schlüssel

GKNOOBNUGQYFTR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC3=CC(=C(C=C3S2)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole typically involves the bromination and cyclopropylation of a fluorobenzothiazole precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to achieve the desired substitution on the benzothiazole ring.

Industrial Production Methods

Industrial production methods for 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole may involve large-scale bromination and cyclopropylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclopropyl-6-fluorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-6-fluorobenzothiazole: Similar structure but lacks the cyclopropyl group.

    5-Bromo-2-chlorobenzothiazole: Contains a chlorine substituent instead of fluorine.

    5-Bromo-2-methylbenzothiazole: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

5-Bromo-2-cyclopropyl-6-fluorobenzothiazole is unique due to the presence of both cyclopropyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.